molecular formula C25H31N5O2 B2506093 1-{4-[4-(1-{5H,6H,7H-环戊[c]吡啶嗪-3-基}哌啶-4-羰基)哌嗪-1-基]苯基}乙-1-酮 CAS No. 2097892-84-5

1-{4-[4-(1-{5H,6H,7H-环戊[c]吡啶嗪-3-基}哌啶-4-羰基)哌嗪-1-基]苯基}乙-1-酮

货号 B2506093
CAS 编号: 2097892-84-5
分子量: 433.556
InChI 键: UUDAPVBLEWQKTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex organic molecule that may have potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related pyridazin-3(2H)-one derivatives is detailed in the first paper, where a series of novel derivatives were synthesized and their structures confirmed by IR, 1H NMR, and mass spectral data . This suggests that similar methods could be applied to synthesize the compound , with particular attention to the substitution patterns on the piperazine and pyridazinone moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The specific substitution pattern of the cyclopenta[c]pyridazin-3-yl group in the target compound would likely influence its conformation and, potentially, its biological activity.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the specific compound . However, the synthesis of related compounds involves cyclocondensation reactions , and the generation of cyclopenta[c]piperidines is achieved through cycloaddition followed by reductive opening of lactone-bridged adducts . These reactions could be relevant when considering the reactivity of the compound's functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen-containing heterocycles suggests potential for varied hydrogen bonding interactions, which could affect solubility and stability. The bicyclic systems in related compounds show specific conformational preferences , which could also be true for the compound and may impact its binding to biological targets.

Relevant Case Studies

The first paper provides a case study where synthesized compounds were evaluated for cytotoxicity against various human cancer cell lines . This indicates that the compound could also be evaluated in a similar manner to determine its potential as an anticancer agent. The second paper discusses antimicrobial studies , suggesting another possible avenue for biological evaluation of the compound.

科学研究应用

合成和抗癌活性

通过缩合反应合成的哌嗪-2,6-二酮衍生物已被评估对抗几种癌细胞系的抗癌活性。化合物对乳腺癌、肺癌、结肠癌、卵巢癌和肝癌细胞表现出良好的抗癌活性,突出了它们作为开发新型抗癌剂模板的潜力 (Kumar 等人,2013 年)

抗菌应用

新型哌嗪衍生物已被合成并筛选用于体外抗菌研究,一些化合物显示出优异的抗菌和抗真菌活性。这项研究表明哌嗪支架在设计新型抗菌剂中的用途 (Rajkumar 等人,2014 年)

抗病毒活性

涉及吡唑并[3,4-b]吡啶衍生物的合成及其对抗 HSV1 和 HAV-MBB 的抗病毒活性评估的研究表明了这些化合物在抗病毒药物开发中的潜力。该研究提供了对抗病毒功效的结构要求的见解 (Attaby 等人,2006 年)

抗惊厥药

以吡哒嗪、三嗪和嘧啶衍生物为特色的抗惊厥化合物晶体结构的研究提供了有关其结构和电子性质的宝贵信息。这些见解可以为设计具有改进的功效和安全性特征的新型抗惊厥药提供信息 (Georges 等人,1989 年)

P 物质拮抗剂

已经开发了环戊[c]哌啶和吡咯并[3,4-c]哌啶的合成途径,显示出作为 P 物质拮抗剂的潜力。这项研究强调了立体控制合成在开发具有特定药理作用的化合物中的重要性 (Wu 等人,2000 年)

属性

IUPAC Name

1-[4-[4-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-18(31)19-5-7-22(8-6-19)28-13-15-30(16-14-28)25(32)20-9-11-29(12-10-20)24-17-21-3-2-4-23(21)26-27-24/h5-8,17,20H,2-4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAPVBLEWQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。